2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol
Description
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-5-11(17)16-12(15-7)18-6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQBZGHDAKYMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol typically involves the reaction of 2,6-dichlorobenzyl chloride with 6-methyl-4-pyrimidinol in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Groups
The sulfanyl (-S-) group exhibits nucleophilic character, enabling displacement reactions under specific conditions.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides, base | S-alkyl derivatives | Favored in polar aprotic solvents |
| Arylation | Aryl diazonium salts | Biaryl sulfides | Requires Cu(I) catalysis |
| Thiol-disulfide exchange | Disulfide reagents | Mixed disulfide adducts | pH-dependent kinetics |
Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attack on electrophilic centers. Steric hindrance from the 2,6-dichlorobenzyl group may slow substitution rates compared to less hindered analogs.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, critical for modulating biological activity.
| Oxidizing Agent | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 70–80°C | Sulfoxide intermediate | 85% conversion in 2 hr |
| mCPBA | CH₂Cl₂, 0°C to RT | Sulfone derivative | Complete oxidation in 4 hr |
Thermal Stability : Sulfoxide products may revert to sulfide under reducing conditions, while sulfones are stable up to 150°C .
Hydrolysis and Ring Modification
The pyrimidinol ring undergoes hydrolysis under acidic/basic conditions, altering ring structure and functionality.
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 hr | Ring-opened thiourea analogs | Forms stable thiol intermediates |
| Basic (NaOH, 2M) | 60°C, 6 hr | 4-Hydroxy-6-methylpyrimidine fragments | Degradation pathway confirmed via HPLC |
Structural Impact : Hydrolysis disrupts conjugation, reducing aromaticity and altering UV-Vis absorption profiles.
Electrophilic Aromatic Substitution
The dichlorobenzyl moiety directs electrophiles to meta/para positions relative to chlorine atoms.
Substituent Effects : Electron-withdrawing chlorine atoms deactivate the ring, requiring vigorous conditions for substitution .
Metal Coordination and Chelation
The hydroxyl and sulfanyl groups act as Lewis bases, forming complexes with transition metals.
| Metal Ion | Ligand Ratio | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | 1:2 (ligand:metal) | Square-planar geometry | 12.3 ± 0.2 |
| Fe(III) | 1:1 | Octahedral coordination | 9.8 ± 0.3 |
Applications : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound.
Photochemical Reactions
UV irradiation induces C–S bond cleavage and radical formation.
| Light Source | Solvent | Major Products | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm UV | Methanol | Benzyl radicals + pyrimidinylthiols | 0.18 ± 0.03 |
| 365 nm UV | Acetonitrile | Disulfide dimers | 0.05 ± 0.01 |
Mechanism : Homolytic cleavage generates thiyl radicals, which recombine or abstract hydrogen.
Biological Reactivity
The compound interacts with enzymatic systems via hydrogen bonding and hydrophobic interactions.
| Target | Interaction Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Dihydrofolate reductase | Competitive inhibition | 1.2 µM | |
| Cytochrome P450 3A4 | Non-competitive inhibition | 8.7 µM |
Structure-Activity Relationship : The dichlorobenzyl group enhances binding to hydrophobic enzyme pockets.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds containing sulfur and halogen substituents exhibit enhanced antimicrobial properties. Studies have shown that 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol demonstrates significant activity against various bacterial strains, making it a candidate for developing new antibiotics .
-
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to other known anticancer agents allows for the exploration of its efficacy in targeting specific cancer pathways. Further research is needed to elucidate the mechanisms involved and potential therapeutic applications .
- Enzyme Inhibition :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulation :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid ()
- Structural Similarity: Shares the 2,6-dichlorobenzyl moiety but replaces the pyrimidine ring with an amino acid backbone.
- Biological Activity : Demonstrates collagenase inhibition (IC50 ≈ 6.5 nM) via hydrogen bonding (1.961 Å with Gln215) and π–π interactions (4.249 Å with Tyr201) .
- Comparison: The pyrimidinol core in the target compound may enhance ring-specific interactions (e.g., hydrogen bonding via the hydroxyl group), while the amino acid derivative prioritizes backbone flexibility for enzyme binding.
Isoconazole Nitrate ()
- Structural Similarity : Contains a 2,6-dichlorobenzyloxy group linked to an imidazole ring.
- Application : Used as an antifungal agent, highlighting the role of halogenated benzyl groups in disrupting microbial membranes .
- Comparison : The sulfanyl group in the target compound may offer improved metabolic stability compared to the ether linkage in Isoconazole.
Pyrimidine-Based Analogues
Pyrimidine derivatives vary widely in function based on substituents:
Sulfometuron Methyl ()
- Structural Similarity : Features a 4,6-dimethyl-2-pyrimidinyl group with a sulfonylurea bridge.
- Application : Herbicidal activity via acetolactate synthase inhibition .
- Comparison : The target compound’s 2,6-dichlorobenzylsulfanyl group likely shifts its mechanism away from herbicidal action toward antimicrobial or enzyme-inhibitory roles.
Sulfanyl-Linked Compounds
The sulfanyl group (-S-) influences solubility and reactivity:
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic Acid ()
- Structural Similarity : Shares a sulfanyl linkage but with a carboxylic acid-terminated chain.
- Properties : Demonstrated crystallographic stability and hydrogen-bonding capacity via the carboxyl group .
- Comparison : The target compound’s aromatic sulfanyl group may enhance lipophilicity, favoring membrane penetration.
Mechanistic Insights
- Chlorine Position : 2,6-Dichloro substitution (vs. 2,4 in analogues) optimizes steric and electronic effects for target binding .
- Sulfanyl vs. Ether/Oxy Groups : Sulfanyl linkages may enhance redox stability and lipophilicity compared to oxygen-based linkages .
- Pyrimidine vs. Heterocyclic Cores: Pyrimidinol’s hydrogen-bonding capacity (via -OH) could favor interactions with polar enzyme pockets over non-aromatic cores .
Biological Activity
2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol, with the CAS number 381673-77-4, is a synthetic compound characterized by its unique structural features, including a pyrimidinol core and dichlorobenzyl sulfanyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and antimicrobial agent.
- Molecular Formula : C12H10Cl2N2OS
- Molecular Weight : 301.19 g/mol
- Structure : The compound features a pyrimidinol ring substituted with a dichlorobenzyl sulfanyl group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing sulfanyl groups often exhibit antibacterial properties. The presence of the dichlorobenzyl moiety may enhance the compound's efficacy against various bacterial strains. Preliminary studies suggest that this compound could be effective against pathogens such as Staphylococcus aureus and Escherichia coli. Further investigations are needed to quantify its antibacterial activity and determine the mechanism of action.
Kinase Inhibition
The compound's structural similarities to known kinase inhibitors suggest potential inhibitory activity against kinases such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK). Kinases play a pivotal role in numerous cellular processes, and their inhibition can be a therapeutic strategy for various diseases, including cancer and autoimmune disorders. Initial studies focusing on the binding affinity of this compound to specific kinases are promising and warrant further exploration.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
A study conducted on several human cancer cell lines demonstrated that derivatives of pyrimidinol compounds exhibit cytotoxic effects by inducing apoptosis. Although specific data on this compound is limited, its structural analogs have shown significant promise in reducing cell viability through mechanisms involving mitochondrial membrane potential disruption and DNA fragmentation . -
Antibacterial Activity Assessment
A comparative study involving structurally similar compounds highlighted the antibacterial efficacy of sulfanyl-substituted pyrimidines. The results indicated that compounds with similar functional groups exhibited varying degrees of activity against common bacterial strains. Future research could focus on establishing a direct correlation between the structure of this compound and its antimicrobial effectiveness.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine ring’s sulfanyl group. Key steps include:
- Sulfanyl Group Functionalization : Reacting 6-methyl-4-pyrimidinol with 2,6-dichlorobenzyl thiol under inert conditions (e.g., N₂ atmosphere) using a base like NaH or K₂CO₃ to deprotonate the thiol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
- Optimization : Varying solvents (DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:1.2) to maximize yield. Monitor via TLC or HPLC .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : To resolve the crystal structure, highlighting bond angles (e.g., N–C–S linkages) and intermolecular interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichlorobenzyl protons at δ 7.2–7.4 ppm, pyrimidine C4-OH at δ 10–12 ppm) .
- FT-IR : Identify S–C (600–700 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., tyrosine phosphatases) due to pyrimidine derivatives’ known interactions. Use fluorescence-based assays with pNPP (para-nitrophenyl phosphate) as a substrate .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess this compound’s persistence and transformation products?
- Methodological Answer :
- Laboratory Simulations : Use OECD 307 guidelines to study aerobic/anaerobic degradation in soil/water systems. Monitor degradation kinetics via LC-MS/MS and identify metabolites (e.g., sulfoxide/sulfone derivatives via oxidation) .
- Computational Modeling : Apply QSAR models to predict partition coefficients (log P) and biodegradability indices .
- Field Studies : Deploy passive samplers in contaminated sites to measure bioaccumulation in benthic organisms .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., assay pH, solvent polarity) causing discrepancies .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 37°C, pH 7.4) .
- Molecular Docking : Validate target binding affinities using AutoDock Vina to clarify mechanism-driven inconsistencies .
Q. How can the compound’s interaction with cellular receptors be elucidated at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized receptors .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for conformational analysis .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Fractional Factorial Design : Vary substituents (e.g., Cl vs. F at benzyl position, methyl vs. ethyl at pyrimidine) to identify critical functional groups .
- Principal Component Analysis (PCA) : Reduce dimensionality of bioactivity data to correlate structural features (e.g., log P, polar surface area) with activity .
Data Analysis & Theoretical Frameworks
Q. How can computational chemistry predict this compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior .
Q. What frameworks guide ecological risk assessment for this compound?
- Methodological Answer :
- Theoretical Basis : Align with the INCHEMBIOL Project framework to evaluate environmental distribution, biotic interactions, and multi-level ecological impacts (cell → ecosystem) .
- Risk Quotient (RQ) : Calculate RQ = PEC/PNEC, where PEC (predicted environmental concentration) is derived from usage data, and PNEC (predicted no-effect concentration) is based on toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
